molecular formula C13H17NO2 B13189744 N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide

N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B13189744
M. Wt: 219.28 g/mol
InChI Key: HKNQZMNXBKBQRR-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a methoxy-methylphenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-methoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide.

    Reduction: Formation of N-(3-Methoxy-5-methylphenyl)cyclobutylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the methyl group at the 5-position provides distinct steric and electronic properties compared to its analogs .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C13H17NO2/c1-9-6-11(8-12(7-9)16-2)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15)

InChI Key

HKNQZMNXBKBQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)C2CCC2

Origin of Product

United States

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